molecular formula C9H9NO4 B042663 Methyl 2-methyl-6-nitrobenzoate CAS No. 61940-22-5

Methyl 2-methyl-6-nitrobenzoate

Cat. No. B042663
CAS RN: 61940-22-5
M. Wt: 195.17 g/mol
InChI Key: XPVBLOOMFDNJTH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-nitrobenzoate, also known as Methyl 2-methyl-6-nitrobenzoate, is an organic compound that is commonly used in scientific research. It is a nitrobenzoic acid ester, and is a colorless to pale yellow liquid with a faint odor. It is used in various applications, including as a reagent, a catalyst, and a synthetic intermediate.

Scientific Research Applications

Catalyst Research

“Methyl 2-methyl-6-nitrobenzoate” is used in catalyst research. It’s used to study the catalytic activity and cyclic catalysis of different methyl benzoates using a series of Lewis solid acid catalysts . The iron-supported zirconium/titanium solid acid catalysts were characterized using FTIR, SEM, XRD, and BET .

Synthesis of Substances

This compound is identified for use in the synthesis of substances . It’s used as a laboratory chemical in various research and development processes .

Preparation of Substituted Nitrostyrene Benzoic Acids

“Methyl 2-methyl-6-nitrobenzoate” may be used in the preparation of substituted nitrostyrene benzoic acids, via reaction with aromatic aldehydes in the presence of DBU in DMSO .

Synthesis of Methyl Indole-4-carboxylate

This compound may be used in the synthesis of methyl indole-4-carboxylate .

Synthesis of 5-aminoisoquinolin-1 (2H)-one

“Methyl 2-methyl-6-nitrobenzoate” may be used in the synthesis of 5-aminoisoquinolin-1 (2H)-one .

Synthesis of 5-nitroisocoumarin

This compound may be used in the synthesis of 5-nitroisocoumarin .

Synthesis of [2- (4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone

“Methyl 2-methyl-6-nitrobenzoate” may be used in the synthesis of [2- (4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone .

Preparation of 4- (hydroxymethyl)-1-tosylindole

This compound may also be used in the preparation of 4- (hydroxymethyl)-1-tosylindole, via Batcho-Leimgruber modification of the Reissert indole synthesis .

properties

IUPAC Name

methyl 2-methyl-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVBLOOMFDNJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344340
Record name Methyl 2-methyl-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-6-nitrobenzoate

CAS RN

61940-22-5
Record name Methyl 2-methyl-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-METHYL-6-NITROBENZOATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of the 2-methyl-6-nitro-benzoic acid (5.6 g, 30.9 mmol, 1.0 eq, Aldrich) and acetone (100 mL) was added crushed K2CO3 (21.4 g, 154.6 mmol, 5 eq) and MeI (9.6 mL, 154.6 mmol, 5.0 eq.). The reaction was heated to reflux for 15 h then cooled to RT, filtered and concentrated in vacuo. The filtrate was dissolved in EtOAc, washed with H2O and brine, dried (MgSO4) and concentrated in vacuo to give the desired compound as a reddish-brown oil which upon standing at RT crystallized as tan needles.
Quantity
5.6 g
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reactant
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100 mL
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21.4 g
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reactant
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Quantity
9.6 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Methyl-6-nitrobenzoic acid is reacted with trimethylsilyldiazomethane to yield methyl 2-methyl-6-nitrobenzoate with m.p. 44–45° (Chem. Pharm. Bull., Vol. 29, 1475 (1981)). Methyl 2-methyl-6-nitrobenzoate is hydrogenated in methanol in the presence of palladium, 10% on carbon powder, at room temperature and atmospheric pressure to give methyl 2-methyl-6-aminobenzoate.
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A mixture of 2-methyl-6-nitrobenzoic acid (300.0 g, 1.66 moles, from Acros Organics, Morris Plains, N.J.) and trimethyl orthoacetate (298.3 g, 2.48 moles, from Aldrich Chemicals, Milwaukee, Wis.) was charged into a 3-L 3-necked flask at about 20-25° C. under nitrogen. The reaction mixture was gradually heated and the low-boiling point components generated during the reaction were distilled off to an internal temperature of 95-100° C. After 2 hours, the reaction mixture was cooled to 20-25° C. over 1-2 hours. After heptane (1.50 L, from Aldrich Chemicals) was charged into the reaction mixture over 1.0-1.5 hours, the reaction mixture was seeded with methyl 2-methyl-6-nitrobenzoate (0.5 g) when it became turbid. The suspension was cooled to 0-5° C. over 0.5-1 hour and kept at 0-5° C. for another 1.5-2 hours. The solid was collected by filtration under vacuum, washed with heptane (3×300 mL), and dried to a constant weight in a tray at 30-35° C. under a vacuum at 100-120 ton. The yield of methyl 2-methyl-6-nitrobenzoate was 292.0 g (91%), based on 300.0 g of 2-methyl-6-nitrobenzoic acid. The product was found to have a purity of >99% measured by HPLC based on area percentage, and a water content of <0.1% measured by Karl Fisher titration.
Quantity
300 g
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Reaction Step One
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298.3 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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